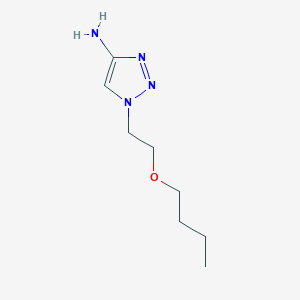

1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine

Description

1-(2-Butoxyethyl)-1H-1,2,3-triazol-4-amine is a triazole derivative characterized by a 1,2,3-triazole core substituted at the 1-position with a 2-butoxyethyl group and at the 4-position with an amine. Triazole derivatives are widely studied for their versatility in medicinal chemistry, materials science, and catalysis due to their stability, hydrogen-bonding capacity, and tunable electronic properties. While direct synthesis data for this compound are absent in the provided evidence, analogous triazoles are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions .

Properties

Molecular Formula |

C8H16N4O |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1-(2-butoxyethyl)triazol-4-amine |

InChI |

InChI=1S/C8H16N4O/c1-2-3-5-13-6-4-12-7-8(9)10-11-12/h7H,2-6,9H2,1H3 |

InChI Key |

HTXARWYYTAXGJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCN1C=C(N=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine typically involves the reaction of 2-butoxyethanol with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Butoxyethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The butoxyethyl group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The 2-butoxyethyl group in the target compound increases logP compared to analogs like S1 (CF₃ groups) or the benzothiazole derivative (polar nitro group).

- Solubility : Compound 19 (indole-pyrimidinyl) and S1 (trifluoromethyl) exhibit lower aqueous solubility due to bulky/electron-withdrawing groups, whereas the methylbenzyl analog () shows improved solubility .

- NMR Data : S1 displays distinct ¹³C NMR signals at δ 169.1 (C=O) and 148.9 (triazole-C), contrasting with the target compound’s expected aliphatic signals from the butoxy chain .

Key Differentiators and Challenges

- Functional Group Impact : The 2-butoxyethyl chain in the target compound balances lipophilicity and flexibility, unlike rigid aromatic substituents in analogs.

- Synthetic Complexity : Electron-deficient groups (e.g., CF₃ in S1) require stringent reaction conditions, while benzothiazole derivatives demand precise azide handling .

- Biological Efficacy : Amine positioning (4- vs. 5-position) and auxiliary groups (e.g., nitro, methylsulfonyl) critically influence target selectivity and potency .

Biological Activity

1-(2-Butoxyethyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their stability and ability to interact with biological targets, making them valuable in drug development. This article explores the biological activity of this specific triazole derivative, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound this compound has shown promising results in inhibiting the proliferation of cancer cells.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 0.43 | Induction of apoptosis and inhibition of migration |

| MDA-MB-231 (Breast) | 0.72 | Inhibition of NF-kB activation |

| Panc-1 (Pancreatic) | 0.15 | Cell cycle arrest in G0/G1 phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against different cancer types .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that this compound can decrease the expression of proteins associated with cell migration and invasion, such as E-cadherin and vimentin . Additionally, it has been shown to inhibit nuclear factor kappa B (NF-kB), a transcription factor that promotes cell survival and proliferation in cancer cells .

Case Studies

Case Study 1: HCT116 Cell Line

In a study involving HCT116 colon cancer cells, treatment with this compound resulted in significant apoptosis and reduced cell migration as measured by Transwell assays. The expression levels of epithelial-mesenchymal transition (EMT) markers were altered, indicating a shift towards a less migratory phenotype .

Case Study 2: MDA-MB-231 Cell Line

Another study focused on MDA-MB-231 breast cancer cells revealed that this compound inhibited NF-kB activation by preventing p65 phosphorylation. This action led to reduced cell proliferation and enhanced apoptosis rates .

Toxicity Profile

The toxicity profile of this compound appears favorable compared to other anticancer agents. Preliminary studies suggest low toxicity towards normal cells while maintaining high efficacy against cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.